3-Methyluridin

Übersicht

Beschreibung

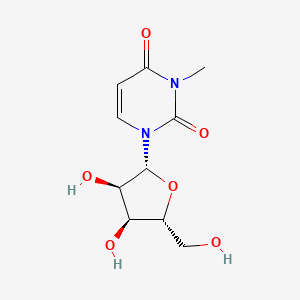

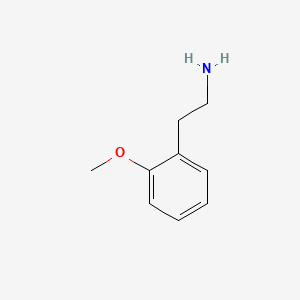

Es ist ein Pyrimidin-Nukleosid, das als RNA-Modifikation in verschiedenen Organismen vorkommt, darunter Archaeen, Eubakterien und Eukaryoten . Diese Verbindung spielt eine wichtige Rolle für die strukturelle und funktionelle Integrität der ribosomalen RNA.

Wissenschaftliche Forschungsanwendungen

N3-Methyluridin hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Als Baustein bei der Synthese von Nukleinsäureanaloga verwendet.

Biologie: Spielt eine Rolle bei der Untersuchung von RNA-Modifikationen und deren Auswirkungen auf die Genexpression.

Medizin: Untersucht auf seine potenziellen therapeutischen Anwendungen, insbesondere in der antiviralen und Antikrebsforschung.

Industrie: Verwendet bei der Produktion von modifizierten Nukleosiden für Forschungs- und pharmazeutische Zwecke

5. Wirkmechanismus

N3-Methyluridin übt seine Wirkungen hauptsächlich durch seine Einarbeitung in RNA aus. Die Methylierung an der N3-Position kann die Sekundärstruktur und Stabilität der RNA beeinflussen. Diese Modifikation kann die Wechselwirkung der RNA mit Proteinen und anderen Molekülen beeinflussen, wodurch verschiedene biologische Prozesse wie Translation und Spleißen beeinflusst werden .

Ähnliche Verbindungen:

5-Methyluridin: Ein weiteres methyliertes Uridinderivat, jedoch mit der Methylgruppe an der 5-Position.

3-Methylpseudouridin: Eine ähnliche Verbindung mit einer anderen Strukturkonfiguration.

Vergleich:

N3-Methyluridin vs. 5-Methyluridin: Während beide Verbindungen methylierte Uridinderivate sind, beeinflusst die Position der Methylgruppe ihre biologischen Rollen und Wechselwirkungen erheblich.

N3-Methyluridin vs. 3-Methylpseudouridin: Beide Verbindungen haben eine Methylgruppe an der N3-Position, aber 3-Methylpseudouridin hat eine andere Basenstruktur, was zu unterschiedlichen biologischen Funktionen und Wechselwirkungen führt.

N3-Methyluridin zeichnet sich durch seine einzigartige Methylierungsposition und seine spezifischen Rollen bei der RNA-Modifikation und -Stabilität aus.

Wirkmechanismus

N3-Methyluridine exerts its effects primarily through its incorporation into RNA. The methylation at the N3 position can influence the RNA’s secondary structure and stability. This modification can affect the RNA’s interaction with proteins and other molecules, thereby influencing various biological processes such as translation and splicing .

Similar Compounds:

5-Methyluridine: Another methylated uridine derivative, but with the methyl group at the 5 position.

3-Methylpseudouridine: A similar compound with a different structural configuration.

Comparison:

N3-Methyluridine vs. 5-Methyluridine: While both compounds are methylated uridine derivatives, the position of the methyl group significantly affects their biological roles and interactions.

N3-Methyluridine vs. 3-Methylpseudouridine: Both compounds have a methyl group at the N3 position, but 3-Methylpseudouridine has a different base structure, leading to distinct biological functions and interactions.

N3-Methyluridine stands out due to its unique position of methylation and its specific roles in RNA modification and stability.

Biochemische Analyse

Biochemical Properties

The biochemical role of 3-Methyluridine is primarily as a modification in RNA . It interacts with various enzymes, proteins, and other biomolecules during the process of RNA modification. The exact nature of these interactions is complex and depends on the specific biochemical context.

Cellular Effects

3-Methyluridine, as an RNA modification, can influence various cellular processes. It may affect cell function by influencing the structure and function of RNA molecules, which in turn can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 3-Methyluridine primarily involves its role as an RNA modification . It can bind to RNA molecules and alter their structure and function. This can lead to changes in gene expression and can influence the activity of enzymes and other proteins.

Metabolic Pathways

3-Methyluridine is involved in the metabolic pathway of RNA modification It interacts with various enzymes during this process

Subcellular Localization

As an RNA modification, 3-Methyluridine is found in various subcellular locations where RNA molecules are present . Its localization can influence its activity and function.

Vorbereitungsmethoden

Synthetische Verfahren und Reaktionsbedingungen: Die Synthese von N3-Methyluridin beinhaltet typischerweise die Methylierung von Uridin an der N3-Position. Ein gängiges Verfahren beinhaltet die Verwendung von Methyliodid als Methylierungsmittel in Gegenwart einer Base wie Natriumhydrid . Die Reaktion wird in einem aprotischen Lösungsmittel wie Dimethylformamid bei erhöhten Temperaturen durchgeführt, um den Methylierungsprozess zu erleichtern.

Industrielle Herstellungsverfahren: Die industrielle Produktion von N3-Methyluridin folgt ähnlichen synthetischen Verfahren, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Fortgeschrittene Techniken wie die Chromatographie werden zur Reinigung des Endprodukts eingesetzt .

Analyse Chemischer Reaktionen

Reaktionstypen: N3-Methyluridin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Wasserstoffperoxid gefördert werden.

Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid in wässriger Lösung.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Nukleophile wie Thiole oder Amine in Gegenwart einer Base.

Hauptprodukte:

Oxidation: Bildung von Uridinderivaten mit oxidierten funktionellen Gruppen.

Reduktion: Bildung von reduzierten Uridinderivaten.

Substitution: Bildung von substituierten Uridinderivaten mit verschiedenen funktionellen Gruppen.

Eigenschaften

IUPAC Name |

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O6/c1-11-6(14)2-3-12(10(11)17)9-8(16)7(15)5(4-13)18-9/h2-3,5,7-9,13,15-16H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTQUILVPBZEHTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862844 | |

| Record name | 3-Methyl-1-pentofuranosylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Methyluridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004813 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2140-69-4 | |

| Record name | 3-Methyluridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyluridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004813 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-methyluridine?

A1: The molecular formula of 3-methyluridine is C10H14N2O6, and its molecular weight is 258.23 g/mol. []

Q2: What is the typical conformation of 3-methyluridine in the solid state?

A2: X-ray crystallography studies have shown that 3-methyluridine adopts a conformation with a C(2')-endo ribofuranose pucker and an anti glycosidic conformation. []

Q3: What spectroscopic techniques are commonly used to characterize 3-methyluridine?

A3: Researchers utilize UV, NMR, and mass spectrometry to characterize 3-methyluridine and its derivatives. [, , , , , ]

Q4: Are there any specific details about its NMR spectra?

A4: Carbon-13 NMR spectroscopy has been particularly useful in studying the methylation of RNA and identifying 3-methyluridine as a product. []

Q5: Where is 3-methyluridine found naturally?

A5: 3-Methyluridine is a naturally occurring modified nucleoside found in biological fluids like human urine. [, ] It is also present in various RNA molecules, including tRNA, rRNA, and mRNA across different organisms. [, , , ]

Q6: What is the function of 3-methyluridine in RNA?

A6: While the precise function of 3-methyluridine in mRNA is still under investigation, research suggests it may play a role in regulating the stability and translation of messenger RNAs. [] In ribosomal RNA, 3-methyluridine is found in specific locations and its methylation can be influenced by the presence of other nearby modifications. [] Additionally, in tRNA, 3-methyluridine is a substrate for further deamination to 3-methylpseudouridine, highlighting its role as an intermediate in RNA modification pathways. []

Q7: How does the presence of 3-methyluridine affect the stability of RNA structures?

A7: Research shows 3-methyluridine can destabilize certain RNA structures. For instance, it disrupts the formation of U•A-T-rich RNA•DNA-DNA triple helices by interfering with Hoogsteen interactions. [, ] In contrast, other modifications like 2'-O-methylation have minimal destabilizing effects. []

Q8: Does 3-methyluridine interact with any specific enzymes?

A8: Yes, 3-methyluridine can interact with enzymes involved in RNA modification. For instance, in the case of C to U RNA editing in tRNA, methylation of cytosine 32 to 3-methylcytosine is a prerequisite, followed by deamination to form 3-methyluridine. This process requires the coordinated activity of the m3C methyltransferase (TbTRM140) and the A to I editing deaminase (TbADAT2/3). These enzymes further act on 3-methyluridine to form 3-methylpseudouridine. []

Q9: Does 3-methyluridine influence the activity of RNA-dependent RNA polymerase (RdRp) in viruses like SARS-CoV-2?

A9: Yes, 3-methyluridine strongly inhibits the activity of SARS-CoV-2 RdRp. It acts as a roadblock during RNA synthesis, preventing further nucleotide incorporation. []

Q10: Are there any studies linking 3-methyluridine levels to specific diseases?

A10: Yes, research has shown altered levels of 3-methyluridine in the serum of patients with colorectal cancer compared to healthy individuals and those with colorectal adenomas. [] This suggests a potential link between 3-methyluridine and cancer development.

Q11: How is 3-methyluridine synthesized for research purposes?

A11: Various synthetic routes have been explored. One approach involves the methylation of uridine using agents like trimethylsulfonium hydroxide. [] Another method uses a multi-step process starting with ribonuclease A cleavage of tRNA, followed by the removal and replacement of the target uridine with a 3-methyluridine bisphosphate using RNA ligase. [] For use in RNA synthesis, a phosphoramidite derivative of 3-methyluridine has been developed. []

Q12: Are there any applications for 3-methyluridine as an antimetabolite?

A12: While early studies explored the antimetabolite activity of 3-methyluridine [], current research focuses on understanding its role in RNA modification and potential implications for disease. It is not widely used as an antimetabolite in clinical settings.

Q13: What analytical methods are used to detect and quantify 3-methyluridine in biological samples?

A13: High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (HPLC-MS/MS), is a commonly used technique for identifying and quantifying 3-methyluridine in complex biological matrices like urine and serum. [, , ]

Q14: Can you elaborate on the role of mass spectrometry in 3-methyluridine analysis?

A14: Electrospray mass spectrometry plays a crucial role in determining the molecular mass of oligonucleotides produced by RNase digestion of RNA. The high accuracy of mass spectrometry enables the identification of post-transcriptionally modified nucleotides like 3-methyluridine based on the incremental increase in mass compared to unmodified nucleotides. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B1581543.png)

![Benzoic acid, 4-[(4-hydroxyphenyl)azo]-](/img/structure/B1581552.png)

![Cyclohexanamine, N-[3-(trimethoxysilyl)propyl]-](/img/structure/B1581560.png)